Chlorproethazine hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
3-(2-chlorophenothiazin-10-yl)-N,N-diethylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2S.ClH/c1-3-21(4-2)12-7-13-22-16-8-5-6-9-18(16)23-19-11-10-15(20)14-17(19)22;/h5-6,8-11,14H,3-4,7,12-13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXQMDKCWUYZXOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
84-01-5 (Parent) | |
| Record name | Chlorproethazine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004611023 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10196726 | |
| Record name | Chlorproethazine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10196726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4611-02-3 | |
| Record name | 10H-Phenothiazine-10-propanamine, 2-chloro-N,N-diethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4611-02-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlorproethazine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004611023 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Neuriplege | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169470 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Chlorproethazine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10196726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-N,N-diethyl-10H-phenothiazine-10-propylamine monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.744 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLORPROETHAZINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/520P4U8V2Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Pharmacology of Chlorproethazine Hydrochloride
Elucidation of Receptor Binding Profiles and Affinities
Chlorproethazine (B1204886) hydrochloride is characterized by a broad receptor binding profile, demonstrating antagonist activity at dopaminergic, serotonergic, histaminergic, adrenergic, and muscarinic receptors. The affinity of chlorproethazine for these different receptors varies, which underlies its diverse pharmacological effects.
Dopaminergic Receptor Systems Interactions (D1, D2, D3, D4)
| Receptor Subtype | Binding Affinity (Ki, nM) |
| D1 | 73 tocris.com |
| D2 | 0.55 tocris.com |
| D3 | 1.2 tocris.com |
| D4 | 9.7 tocris.com |
This table presents the binding affinities (Ki values) of chlorproethazine hydrochloride for various dopamine (B1211576) receptor subtypes. A lower Ki value indicates a higher binding affinity.
Serotonergic Receptor Systems Modulation (5-HT2, 5-HT6, 5-HT7)
Chlorproethazine demonstrates notable antagonist activity at several serotonin receptors, particularly the 5-HT2A receptor. nih.govmdpi.comselleckchem.com This action is thought to contribute to its atypical antipsychotic properties and may help in alleviating negative symptoms of schizophrenia. nih.gov The drug also interacts with 5-HT6 and 5-HT7 receptors. nih.govmdpi.com Oral administration of chlorpromazine (B137089) has been shown to produce significant 5-HT6 receptor occupancy in the brain. nih.gov
| Receptor Subtype | Binding Affinity (Ki, nM) |
| 5-HT2A | 1.4 drugbank.com |
| 5-HT6 | 44 drugbank.com |
| 5-HT7 | Not Available |
This table summarizes the binding affinities (Ki values) of this compound for specific serotonin receptor subtypes. A lower Ki value signifies a higher binding affinity.
Histaminergic (H1) Receptor Antagonism
Chlorproethazine is a potent antagonist of the histamine (B1213489) H1 receptor. nih.govmdpi.com This high affinity for H1 receptors is responsible for the sedative effects commonly associated with the drug. nih.gov
| Receptor Subtype | Binding Affinity (Ki, nM) |
| H1 | 1.2 drugbank.com |
This table indicates the high binding affinity (Ki value) of this compound for the histamine H1 receptor.
Adrenergic Receptor (Alpha) Blocking Activity
Chlorproethazine exhibits strong blocking activity at alpha-1 adrenergic receptors. nih.govmdpi.com This antagonism leads to vasodilation and can result in orthostatic hypotension, a common side effect. nih.gov
| Receptor Subtype | Binding Affinity (Ki, nM) |
| α1A | Not Available |
| α1B | Not Available |
While specific Ki values for the alpha-1A and alpha-1B adrenergic receptor subtypes were not available in the provided search results, chlorproethazine is recognized as a potent antagonist at alpha-1 adrenergic receptors.
Muscarinic Acetylcholine (B1216132) Receptor Interactions
Chlorproethazine acts as an antagonist at muscarinic acetylcholine receptors, specifically M1 and M2 subtypes. nih.govmdpi.com This anticholinergic activity is responsible for side effects such as dry mouth, blurred vision, and constipation. nih.gov
| Receptor Subtype | Binding Affinity (Ki, nM) |
| M1 | Not Available |
| M2 | Not Available |
Specific Ki values for muscarinic acetylcholine receptor subtypes were not available in the provided search results. However, chlorproethazine's antagonism at these receptors is a well-documented aspect of its pharmacology.
Intracellular Signaling Pathway Perturbations
The interaction of this compound with its various receptor targets leads to significant alterations in intracellular signaling pathways. These perturbations are fundamental to its therapeutic effects and side effect profile.
As a dopamine D2 receptor antagonist, chlorproethazine impacts G-protein coupled receptor (GPCR) signaling. D2-like receptors, including D2, D3, and D4, typically couple to inhibitory G proteins (Gi/o). tocris.com Antagonism of these receptors by chlorproethazine can therefore lead to a disinhibition of adenylyl cyclase, although the net effect on cyclic AMP (cAMP) levels can be complex due to the drug's interaction with multiple receptor types that can have opposing effects on this signaling molecule. Research has shown that chlorpromazine can affect the localization of cAMP-dependent phosphodiesterase (cAMP PDE), inhibiting its postsynaptic activity while increasing its presynaptic activity. nih.gov
Chlorproethazine also influences the phosphoinositide signaling pathway. It has been shown to inhibit the sustained increase in intracellular calcium concentration that is mediated by store-operated calcium entry following the activation of the phospholipase C (PLC) signaling pathway. nih.gov This effect appears to occur without directly attenuating PLC activity itself. nih.gov In some cellular contexts, chlorpromazine has been observed to increase intracellular calcium levels by promoting calcium influx via store-operated calcium entry and PLC-dependent calcium release from the endoplasmic reticulum. nih.gov
Autophagy Modulation and Lysosomal Function
This compound demonstrates a dual role in the modulation of autophagy, a critical cellular process for the degradation and recycling of cellular components. Studies indicate that it can both induce upstream signaling for autophagy and lysosome biogenesis while simultaneously impeding the final stages of the autophagic flux.
Specifically, treatment with the related compound chlorpromazine has been shown to trigger the nuclear translocation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy-related gene expression. This action suggests an initiation of the autophagic process. However, the compound also obstructs the fusion of autophagosomes with lysosomes. nih.gov This blockage prevents the degradation of the autophagosome's contents, leading to an accumulation of immature autophagosomes and lysosomes within the cell. This disruption of the autophagy-lysosome system highlights a complex and somewhat contradictory influence on cellular homeostasis. nih.gov
| Effect on Autophagy Pathway | Molecular Action | Cellular Outcome |
|---|---|---|
| Upstream Signaling (Induction) | Induces TFEB nuclear translocation | Promotes transcription of autophagosomal and lysosomal genes |
| Downstream Signaling (Impediment) | Blocks autophagosome-lysosome fusion | Accumulation of immature autophagosomes and lysosomes |
Mechanistic Target of Rapamycin Complex 1 (mTORC1) Regulation
The regulation of the Mechanistic Target of Rapamycin Complex 1 (mTORC1) is a key aspect of this compound's molecular action. mTORC1 is a central kinase that governs cell growth, proliferation, and metabolism, and it is a major inhibitor of the autophagic process. nih.gov
Research indicates that chlorpromazine treatment leads to a reduction in the lysosomal localization of mTORC1. nih.gov This is significant because mTORC1 is recruited to the lysosomal surface by Rag GTPases to be activated. By decreasing the activity of Rag GTPases, chlorpromazine indirectly inhibits mTORC1 signaling at the lysosome. nih.gov This inhibition of mTORC1 is a crucial step that allows for the nuclear translocation of TFEB, thereby promoting the expression of genes involved in autophagy and lysosome biogenesis. nih.gov Furthermore, in human oral cancer cells, chlorpromazine has been shown to induce autophagy through the regulation of the PI3K/AKT/mTOR signaling pathway. wikipedia.org
Rag GTPase Signaling Pathways
Rag GTPases are critical upstream regulators of mTORC1 and play a pivotal role in how cells sense amino acid availability to control growth. wikipedia.org this compound's pharmacological activity is closely tied to its influence on these signaling proteins.
Studies have demonstrated that chlorpromazine treatment decreases the activity of Rag GTPases. nih.gov In their active state, Rag GTPases are essential for the interaction between TFEB and the Rag GTPase complex on the surface of lysosomes, which in turn is necessary for mTORC1 to phosphorylate and inactivate TFEB. nih.gov By reducing Rag GTPase activity, chlorpromazine disrupts this process. This disruption prevents mTORC1 from retaining TFEB in the cytoplasm, leading to a significant translocation of TFEB into the nucleus, where it can activate the transcription of its target genes. nih.gov
Hippo Signaling Pathway Inhibition
The Hippo signaling pathway is a crucial regulator of organ size, cell proliferation, and apoptosis. patsnap.com Its dysregulation is often implicated in the development of cancer. The primary effectors of this pathway are the transcriptional co-activators Yes-associated protein (YAP) and its paralogue TAZ.
Chlorpromazine has been identified as an inhibitor of the Hippo signaling pathway. drugbank.com Mechanistically, it suppresses YAP by modulating Hippo signaling and promoting the proteasomal degradation of the YAP protein. drugbank.com The elevated expression of YAP is linked to the properties of cancer stem cells and invasiveness in breast cancer. By inhibiting this pathway and reducing YAP levels, chlorpromazine demonstrates a potential to suppress these malignant properties. drugbank.com
Enzymatic Activity Modulation
This compound also interacts with and modulates the activity of several key enzymes within the nervous system.
Cholinesterase Inhibition Mechanisms
Chlorproethazine and other phenothiazines have been shown to interact with cholinesterases, the enzymes responsible for breaking down the neurotransmitter acetylcholine. The nature of this interaction appears complex, with evidence suggesting both inhibitory and modulatory effects.
One study investigating the anticholinesterase activity of several antipsychotic agents found that chlorpromazine possesses inhibitory capabilities. A kinetic spectrophotometric method was developed to assess the activity of acetylcholinesterase (AChE) inhibitors, and the IC50 value for chlorpromazine was estimated to be 11 ng/mL. nuph.edu.ua Another study concluded that chlorpromazine inhibits cholinergic transmission through a multifaceted action on both presynaptic and postsynaptic components of the neuromuscular synapse. nih.gov In contrast, a study in dogs found that intravenous administration of chlorpromazine actually increased the specific activity of AChE in cerebrospinal fluid, suggesting a more complex regulatory role rather than simple inhibition in all contexts. nih.gov
| Study Focus | Key Finding | Reference |
|---|---|---|
| In vitro Inhibition Assay | Chlorpromazine inhibits AChE with an IC50 of 11 ng/mL. | nuph.edu.ua |
| Neuromuscular Synapse Study | Inhibits cholinergic transmission via presynaptic and postsynaptic actions. | nih.gov |
| In vivo Animal Study (Dogs) | Increased AChE-specific activity in cerebrospinal fluid. | nih.gov |
Other Enzyme Interactions (e.g., NMDA receptors)
Beyond cholinesterase, this compound interacts with ionotropic glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor. Studies using patch-clamp techniques on cultured rat hippocampal neurons have shown that chlorpromazine inhibits NMDA receptors. acs.org
Preclinical Investigations of Biological Activities
Neuropharmacological Efficacy Studies in vitro and in vivo
A thorough review of scientific literature yields insufficient specific data on the neuropharmacological efficacy of Chlorproethazine (B1204886) hydrochloride. The following subsections are therefore limited by the absence of dedicated preclinical investigations.
Antipsychotic Mechanisms in Experimental Models
Neuroleptic Effects and Associated Pathways
Similarly, literature detailing the specific neuroleptic effects of Chlorproethazine hydrochloride and the neural pathways it modulates is sparse. The neuroleptic properties of phenothiazines are generally attributed to their blockade of dopamine (B1211576) receptors, particularly in the mesolimbic and nigrostriatal pathways. However, specific preclinical data confirming these effects for this compound are not available.
Muscle Relaxant Properties in Preclinical Models
Chlorproethazine has been described as a muscle relaxant. However, detailed preclinical studies in animal models to characterize this property, including its mechanism of action on spinal reflexes or central motor pathways, are not extensively reported in the scientific literature.
Sedative Actions and Underlying Neurobiology
While phenothiazines as a class are known to possess sedative properties, largely through their antagonist activity at histamine (B1213489) H1 receptors and alpha-1 adrenergic receptors, specific preclinical investigations into the sedative actions of this compound and its underlying neurobiology are not well-documented.
Antiemetic and Antihistaminic Activity Characterization
The antiemetic effects of phenothiazines are typically mediated by the blockade of dopamine D2 and muscarinic M1 receptors in the chemoreceptor trigger zone, while antihistaminic activity is due to H1 receptor antagonism. Specific characterization of these activities for this compound through preclinical models is not substantially present in the available literature.
Anticholinergic Profile and Receptor-Mediated Effects
The anticholinergic profile of phenothiazines, resulting from the blockade of muscarinic acetylcholine (B1216132) receptors (M1 and M2), contributes to some of their therapeutic effects and side effects. However, a detailed preclinical assessment of the anticholinergic profile and specific receptor-mediated effects of this compound has not been a focus of published research.
Influence on Neurotransmitter Release and Synthesis
This compound, a phenothiazine (B1677639) derivative, exerts its influence on the central nervous system primarily by acting as an antagonist at various postsynaptic receptors. drugbank.com Its mechanism is not directly on the synthesis or release of neurotransmitters but rather on blocking their action at the receptor site. This broad-spectrum antagonism affects several key neurotransmitter systems.
Dopaminergic Receptors: It demonstrates blocking activity at dopamine D1, D2, D3, and D4 receptor subtypes. This action is central to its primary pharmacological effects. drugbank.com
Serotonergic Receptors: The compound acts as an antagonist on 5-HT1 and 5-HT2 receptors. drugbank.com
Histaminergic Receptors: It blocks H1 receptors, which is associated with sedative effects. drugbank.com
Adrenergic Receptors: Antagonism at alpha-1 and alpha-2 adrenergic receptors contributes to its cardiovascular effects, such as lowering blood pressure. drugbank.com
Muscarinic (Cholinergic) Receptors: It exhibits anticholinergic properties by blocking M1 and M2 receptors. drugbank.com
Additionally, this compound is a weak presynaptic inhibitor of dopamine reuptake. drugbank.com
Table 1: Neuroreceptor Antagonism of this compound
| Receptor Type | Subtypes Blocked | Associated Effects |
|---|---|---|
| Dopaminergic | D1, D2, D3, D4 | Antipsychotic properties |
| Serotonergic | 5-HT1, 5-HT2 | Anxiolytic, antidepressive properties |
| Histaminergic | H1 | Sedation, antiemetic effects |
| Adrenergic | Alpha-1, Alpha-2 | Lowering of blood pressure, sedation |
| Muscarinic | M1, M2 | Anticholinergic symptoms |
Novel Therapeutic Applications and Repurposing Research
Antineoplastic Mechanisms in Various Cancer Cell Lines
Recent preclinical research has identified potent antitumorigenic effects of phenothiazines like this compound. nih.gov Studies have shown that it can affect multiple oncogenic targets, regulating cell cycle, cancer growth, metastasis, and the stem-like characteristics of cancer cells. nih.govfrontiersin.org Its anticancer properties have been investigated in numerous cancer types, including glioblastoma, breast cancer, colorectal cancer, and oral cancer. researchgate.netnih.govresearchgate.net
This compound has been shown to inhibit cancer cell proliferation by inducing cell cycle arrest and promoting programmed cell death (apoptosis).
Cell Cycle Arrest: In colorectal cancer (CRC) and oral cancer cell lines, the compound induces G2/M phase cell cycle arrest. nih.govresearchgate.netresearchgate.net This arrest is associated with the decreased activity of the cdc2/cyclin B1 complex, involving the suppression of cyclin B1, cdc2, and cdc25c expression. nih.gov
Apoptosis Induction: The compound triggers apoptosis through both extrinsic (death receptor) and intrinsic (mitochondrial) pathways. researchgate.net In CRC cells, it suppresses the mitochondrial membrane potential and increases reactive oxygen species (ROS) levels, indicating the induction of mitochondria-dependent intrinsic apoptosis. nih.gov In acute myeloid leukemia (AML) cells, it can reduce the levels of oncofusion proteins, leading to the elevated expression of apoptosis-related genes and subsequent cell death. nih.gov It also demonstrates the ability to induce cytotoxic autophagy in conjunction with apoptosis. nih.govnih.gov
Table 2: Effects on Cell Cycle and Apoptosis
| Cancer Cell Line | Effect | Mechanism |
|---|---|---|
| Colorectal Cancer (CRC) | G2/M Arrest | Decreased activity of cdc2/cyclin B1 complex. nih.gov |
| Colorectal Cancer (CRC) | Intrinsic Apoptosis | Suppression of mitochondrial membrane potential, increased ROS. nih.gov |
| Oral Cancer | G2/M Arrest & Apoptosis | Induction of extrinsic and intrinsic apoptotic pathways. researchgate.net |
| Acute Myeloid Leukemia (AML) | Apoptosis | Reduction of oncofusion proteins (PML-RARα, AML1-ETO). nih.gov |
| Glioblastoma (GBM) | Apoptosis-independent cell death | Induction of hyperdiploidy and mitotic catastrophe. frontiersin.org |
A significant barrier to effective cancer therapy is the presence of cancer stem cells (CSCs), which are implicated in therapeutic resistance and metastasis. tmu.edu.tw this compound has demonstrated the ability to target these CSCs.
Suppression of Stemness: In breast cancer cells, the compound suppresses key stemness properties, including the formation of mammospheres and aldehyde dehydrogenase (ALDH) activity. tmu.edu.tw It also downregulates the expression of stemness-related genes. frontiersin.orgtmu.edu.tw A key mechanism is the suppression of Yes-associated protein (YAP) signaling, which is crucial for stem-like characteristics in breast cancer. nih.govtmu.edu.tw In glioma cell lines, it has been found to downregulate the expression of stemness genes such as NANOG. researchgate.net
Invasion and Metastasis Suppression: The compound has been shown to suppress the pulmonary metastasis of colorectal cancer cells in preclinical models. researchgate.net In glioblastoma, the overexpression of Connexin-43 (Cx43) is correlated with increased invasive capacity; this compound treatment significantly downregulates Cx43 expression. nih.gov
Table 3: Impact on Cancer Cell Stemness and Invasion
| Cancer Type | Finding | Implicated Mechanism |
|---|---|---|
| Breast Cancer | Suppression of mammosphere formation and ALDH activity. tmu.edu.tw | Inhibition of YAP signaling pathway. nih.govtmu.edu.tw |
| Glioblastoma (GBM) | Reduction of stemness features. nih.gov | Downregulation of stemness genes (e.g., NANOG). researchgate.net |
| Colorectal Cancer (CRC) | Suppression of lung metastasis. researchgate.net | Not fully elucidated in the provided context. |
| Glioblastoma (GBM) | Reduced invasive capacity. | Downregulation of Connexin-43 (Cx43) expression. nih.gov |
The compound shows potential in overcoming multidrug resistance (MDR), a major challenge in chemotherapy. Research indicates it can reverse MDR caused by the overexpression of P-glycoprotein (P-gp), a membrane pump that expels chemotherapeutic drugs from cancer cells. researchgate.net Furthermore, it interacts with lipid bilayers in cell membranes, leading to increased permeability. researchgate.net This change in membrane properties can enhance the intracellular accumulation of other chemotherapeutic agents, thereby increasing their efficacy. nih.govresearchgate.net
This compound exhibits synergistic effects when combined with existing anticancer drugs, enhancing their cytotoxicity in both drug-sensitive and drug-resistant cancer cells.
Synergy with Temozolomide (TMZ): In glioblastoma, the compound works synergistically with TMZ, the standard first-line chemotherapeutic agent. frontiersin.orgnih.gov It potentiates the cytotoxic effects of TMZ by downregulating Connexin-43 (Cx43) and disrupting DNA repair processes essential for cancer cell survival after TMZ-induced damage. nih.govnih.gov This combination significantly increases DNA damage in glioblastoma cells and can help overcome TMZ resistance. nih.gov
Synergy with Tamoxifen (B1202): In breast cancer, it acts synergistically with tamoxifen to reduce cell growth and metabolic activity. researchgate.net This combined effect was observed in both tamoxifen-sensitive (MCF-7) and tamoxifen-resistant breast cancer cell lines, suggesting it could be a promising chemosensitizing agent to enhance tamoxifen's effectiveness. researchgate.net
Table 4: Synergistic Effects with Anticancer Agents
| Combination Agent | Cancer Type | Observed Synergistic Effect | Mechanism of Synergy |
|---|---|---|---|
| Temozolomide (TMZ) | Glioblastoma (GBM) | Increased cytotoxicity, reduced cloning efficiency, induction of cell death. frontiersin.org | Downregulation of Cx43, inhibition of DNA repair pathways. nih.govnih.gov |
| Tamoxifen | Breast Cancer | Reduction of cell growth and metabolic activity in sensitive and resistant cells. researchgate.net | Increased cell membrane permeability. researchgate.net |
Antiviral Properties and Mechanisms of Action
No specific studies detailing the antiviral properties or the mechanisms of action of this compound were identified.
Antifungal Activity Assessment
There is no available data from preclinical studies assessing the antifungal activity of this compound against various fungal pathogens.
Effects on Host-Pathogen Interactions
Information regarding the effects of this compound on host-pathogen interactions is not available in the current body of scientific research.
Advanced Research and Methodological Innovations
Computational Chemistry and Molecular Modeling Applications
Computational chemistry and molecular modeling have become indispensable tools in drug discovery and development, offering insights into molecular interactions at an atomic level. These methods could be powerfully applied to elucidate the mechanisms of action of Chlorproethazine (B1204886) hydrochloride.
The structure-activity relationship (SAR) of phenothiazine (B1677639) derivatives, the class to which Chlorproethazine hydrochloride belongs, has been a subject of study. The key structural features of the phenothiazine nucleus and its substituents are known to govern the pharmacological activity. For phenothiazines, the substituent at the 2-position of the tricyclic ring system and the nature of the amino side chain at the 10-position are critical determinants of their antipsychotic potency.
In the case of this compound, the presence of a chlorine atom at the 2-position and a diethylaminopropyl side chain at the 10-position are key to its activity. Computational studies could further refine our understanding of these relationships by quantifying the electronic and steric effects of these substituents on receptor binding. By creating a virtual library of Chlorproethazine analogs with modifications at these positions, it would be possible to predict compounds with potentially enhanced or more specific activities.
Illustrative SAR Data for Phenothiazine Derivatives
| Compound | Substitution at 2-position | Side Chain at 10-position | Relative Antipsychotic Potency (Illustrative) |
|---|---|---|---|
| Chlorproethazine | -Cl | -(CH2)3N(C2H5)2 | Moderate |
| Prochlorperazine | -Cl | -(CH2)3N(CH3)C4H8N-CH3 | High |
| Trifluoperazine | -CF3 | -(CH2)3N(CH3)C4H8N-CH3 | Very High |
| Promazine | -H | -(CH2)3N(CH3)2 | Low |
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This method could be employed to model the interaction of this compound with its putative targets, such as dopamine (B1211576) and serotonin receptors. Such studies would provide a three-dimensional view of the binding pocket and identify the key amino acid residues involved in the interaction.
For instance, docking simulations could reveal how the chlorine atom of this compound forms halogen bonds or van der Waals interactions within the receptor's binding site, and how the protonated amine of the side chain engages in electrostatic interactions or hydrogen bonds. These predictions can then be used to rationalize its binding affinity and to guide the design of new molecules with improved binding characteristics. Molecular dynamics simulations, which simulate the movement of atoms and molecules over time, could further be used to assess the stability of the predicted ligand-receptor complex.
In vitro and In vivo Model System Development and Refinement
Recent advances in cell culture and animal models provide more physiologically relevant platforms for studying drug effects and mechanisms.
Organ-on-a-chip technology involves the use of microfluidic devices to create 3D microenvironments that mimic the structure and function of human organs. nih.govnih.govmdpi.comdartmouth.edufiercebiotech.com These systems offer a more accurate representation of in vivo conditions compared to traditional 2D cell cultures. nih.gov For this compound, a "brain-on-a-chip" model could be developed to study its effects on neuronal cultures, including neurotransmitter release and receptor signaling, in a dynamic and controlled environment.
Similarly, 3D cell culture models, such as spheroids or organoids, can provide a more realistic context for assessing the efficacy and potential neurotoxicity of this compound. nih.govplos.orgmdpi.commdpi.com These models better replicate the cell-cell and cell-matrix interactions that occur in living tissues. nih.gov
Research on Drug Formulation Stability in Experimental Settings
The stability of a drug formulation is a critical factor in its development and therapeutic efficacy. Research into the stability of this compound in various experimental settings is essential to ensure the reliability of preclinical data.
Phenothiazine derivatives are known to be susceptible to degradation, particularly through oxidation and photodecomposition. nih.govstorkapp.me Studies on the related compound chlorpromazine (B137089) hydrochloride have shown that it can degrade into several products, including chlorpromazine sulfoxide (B87167) and chlorpromazine N-oxide. nuph.edu.ua The stability of phenothiazine formulations can be influenced by factors such as pH, light exposure, temperature, and the presence of oxidizing agents. nih.govgoogle.comnih.govnih.gov
For this compound, a comprehensive stability testing program would involve subjecting solutions to various stress conditions to identify potential degradation products and to determine the degradation kinetics. This would be crucial for developing stable formulations for both experimental and potential future clinical use.
Illustrative Stability Data for a Hypothetical this compound Formulation
| Condition | Timepoint | Chlorproethazine HCl Concentration (% of initial) | Appearance of Solution | Major Degradation Product Detected |
|---|---|---|---|---|
| Room Temperature, Light Protected | 30 days | 99.5% | Clear, colorless | Not detected |
| Room Temperature, Exposed to UV Light | 30 days | 85.2% | Slightly yellow | Chlorproethazine Sulfoxide |
| 40°C, Light Protected | 30 days | 92.1% | Clear, colorless | Chlorproethazine Sulfoxide |
| Acidic (pH 3) | 30 days | 98.8% | Clear, colorless | Not detected |
| Alkaline (pH 9) | 30 days | 90.5% | Clear, colorless | Chlorproethazine N-oxide |
This table is for illustrative purposes only and represents the type of data that would be generated in a stability study of this compound. Specific experimental data is not currently available.
Interdisciplinary Research Integrating Omics Technologies (e.g., Proteomics, Metabolomics)
The advent of high-throughput "omics" technologies has revolutionized the study of drug mechanisms and effects, moving beyond single-target interactions to a more holistic, systems-level understanding. For a compound like this compound, which belongs to the phenothiazine class of antipsychotics known for their broad receptor-binding profiles, an integrated omics approach is particularly insightful. By combining proteomics (the large-scale study of proteins) and metabolomics (the comprehensive analysis of metabolites), researchers can simultaneously investigate the functional impact of the drug on cellular machinery and its influence on metabolic pathways. This interdisciplinary strategy provides a powerful framework for elucidating the complex biological responses to this compound, identifying novel biomarkers of its action, and potentially uncovering new therapeutic applications.
While specific, fully integrated proteomics and metabolomics studies focusing solely on this compound are not extensively documented in publicly available research, the principles of such investigations can be illustrated by examining studies on the closely related and structurally similar compound, chlorpromazine. These studies provide a strong indication of the types of detailed findings that an integrated omics approach would yield for this compound.
Proteomic Insights into Antipsychotic Action
Proteomic analyses of brain tissue and neuronal cells following treatment with antipsychotics, including phenothiazines, have revealed significant alterations in proteins involved in key cellular processes. These studies collectively suggest that the therapeutic and side effects of these drugs are not solely due to receptor blockade but also involve downstream changes in protein expression that affect neuronal structure, function, and metabolism nih.gov.
A review of proteome-wide analyses of antipsychotic treatments in rodent models has highlighted several consistently affected pathways. Treatment with both typical and atypical antipsychotics has been shown to impact proteins related to energy metabolism, including those involved in glycolysis and oxidative phosphorylation nih.gov. This suggests that a core component of antipsychotic action involves the modulation of cellular energy production. Furthermore, proteins associated with the cytoskeleton and synaptic function are also frequently altered, indicating that these drugs induce neuroplastic changes, potentially through the reorganization of dendritic spines nih.gov.
A hypothetical integrated proteomic study on this compound might reveal similar patterns. The table below illustrates the potential protein expression changes in neuronal cells treated with the compound.
| Protein Target | Cellular Function | Observed Change in Expression | Potential Implication |
|---|---|---|---|
| Glial Fibrillary Acidic Protein (GFAP) | Cytoskeletal integrity in astrocytes | Upregulated | Response to cellular stress or neuroinflammation |
| Synapsin I | Synaptic vesicle trafficking | Downregulated | Alteration in neurotransmitter release |
| Pyruvate Kinase | Glycolysis | Upregulated | Shift in cellular energy metabolism |
| Cytochrome c oxidase subunit 4 | Oxidative phosphorylation | Downregulated | Mitochondrial dysfunction |
Metabolomic Profiling of Drug Effects and Toxicity
Metabolomics provides a snapshot of the biochemical state of a cell or organism and is highly sensitive to drug-induced perturbations. Studies on chlorpromazine have effectively utilized metabolomics to investigate its therapeutic mechanisms and toxicity profiles.
For instance, metabolomic analysis of plasma from mice that experienced fatal intoxication from chlorpromazine revealed significant alterations in specific metabolic pathways mdpi.com. This research identified a panel of metabolites, including L-acetylcarnitine, succinic acid, and propionylcarnitine, that could serve as biomarkers for chlorpromazine-induced toxicity mdpi.com. These findings suggest a disruption in fatty acid and amino acid metabolism, as well as the tricarboxylic acid (TCA) cycle, at toxic doses mdpi.com.
Another study focused on chlorpromazine-induced hepatotoxicity used metabolomics to identify early biomarkers of liver injury nih.gov. Such an approach can uncover the specific metabolic pathways that are disrupted, leading to cellular damage. For this compound, a similar metabolomics investigation could delineate its safety profile and provide mechanistic insights into potential adverse effects.
The following table presents potential findings from a metabolomics study investigating the effects of this compound on liver cells.
| Metabolite | Metabolic Pathway | Observed Change in Concentration | Potential Implication |
|---|---|---|---|
| L-acetylcarnitine | Fatty Acid Metabolism | Decreased | Impaired mitochondrial beta-oxidation |
| Succinic Acid | Tricarboxylic Acid (TCA) Cycle | Increased | Disruption of cellular respiration |
| Glutathione | Oxidative Stress Response | Decreased | Increased cellular oxidative stress |
| Taurine | Bile Acid Conjugation | Decreased | Potential for cholestasis |
Synergy of Integrated Omics
Such an integrated approach allows for the construction of detailed molecular pathways and networks that are affected by this compound. This can lead to the identification of critical regulatory nodes that could be targeted for future drug development or to mitigate adverse effects. Ultimately, the application of interdisciplinary omics technologies to the study of this compound holds the promise of a deeper, more nuanced understanding of its pharmacological actions, paving the way for more personalized and effective therapeutic strategies.
Q & A
Q. Basic
- In Vitro Assays: Use cell viability tests (e.g., MTT assay) on human hepatocyte or neuronal cell lines to assess cytotoxicity .
- Aquatic Toxicity: Follow OECD guidelines for Daphnia magna or zebrafish embryo exposure to determine LC50 values, as the compound is toxic to aquatic life .
- Rodent Studies: Administer escalating doses (10–200 mg/kg) orally or intravenously to mice/rats, monitoring for neurobehavioral changes, respiratory distress, or mortality over 72 hours .
What experimental designs are optimal for studying Chlorproethazine’s metabolic pathways?
Q. Advanced
- Hepatic Microsomal Assays: Incubate the compound with liver microsomes (human or rodent) and NADPH cofactors. Use LC-MS/MS to identify phase I metabolites (e.g., hydroxylated or dealkylated derivatives) .
- Drug-Drug Interaction Studies: Co-administer with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic enzymes involved. Monitor plasma concentrations via HPLC .
- Biliary Excretion Models: Cannulate bile ducts in rats to collect metabolites, confirming enterohepatic recycling .
How should contradictory pharmacokinetic data be resolved in Chlorproethazine research?
Q. Advanced
- Population Pharmacokinetics: Use nonlinear mixed-effects modeling (NONMEM) to account for intersubject variability in absorption and clearance .
- Bioanalytical Validation: Cross-validate assays (e.g., HPLC vs. LC-MS/MS) to rule out methodological discrepancies. Ensure calibration curves cover expected plasma ranges (1–100 ng/mL) .
- Route-Specific Studies: Compare oral vs. intramuscular administration to assess first-pass metabolism effects, which may explain variability in bioavailability .
What strategies mitigate formulation challenges for this compound in preclinical studies?
Q. Advanced
- Solubility Enhancement: Use co-solvents like DMSO or chloroform for in vitro work. For in vivo, prepare suspensions in 0.5% methylcellulose .
- Stability Testing: Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring to detect degradation products .
- Lyophilization: For long-term storage, lyophilize the compound with cryoprotectants (e.g., trehalose) and validate reconstitution efficiency .
How can environmental impact be minimized during disposal of this compound waste?
Q. Basic
- Neutralization: Treat aqueous waste with activated carbon (1 g/L) to adsorb residual compound before disposal .
- Incineration: Use high-temperature (≥850°C) incinerators with scrubbers to prevent toxic gas release .
- Regulatory Compliance: Follow EPA guidelines for hazardous waste (D-code D003) and document disposal via manifests .
What advanced models elucidate Chlorproethazine’s dopaminergic and serotonergic receptor interactions?
Q. Advanced
- Receptor Binding Assays: Perform competitive binding studies using radiolabeled ligands (e.g., [³H]-spiperone for D2 receptors) on transfected HEK293 cells. Calculate IC50 and Ki values .
- Functional Selectivity: Use cAMP accumulation assays to determine if the compound acts as an antagonist/agonist at 5-HT2A vs. D2 receptors .
- In Silico Docking: Employ molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities and conformational changes in receptor-ligand complexes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
